m-PEG13-acid

monodisperse PEG polydispersity index reproducibility

Polydisperse mPEG-COOH introduces chain length heterogeneity, complicating ADC DAR control and PROTAC SAR interpretation. m-PEG13-acid (CAS 2170098-33-4) is a monodisperse (Đ=1.0), single-MW PEG13 linker (632.74 Da) with a defined 48.5 Å extended length. • Enables stoichiometrically precise amide conjugation (EDC/HATU) • Eliminates batch-to-batch variability in surface PEGylation and PK profiles • >95% single compound-meets IND-enabling CMC characterization standards

Molecular Formula C28H56O15
Molecular Weight 632.7 g/mol
Cat. No. B3022446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG13-acid
Molecular FormulaC28H56O15
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
InChIKeyRQQVDBLIIIQXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG13-acid Selection Guide


m-PEG13-acid (CAS 2170098-33-4) is a monodisperse, linear polyethylene glycol (PEG) linker with a terminal carboxylic acid group . Its precisely defined 13-unit ethylene glycol backbone (41 atoms, 48.5 Å) provides a uniform, reproducible spacer for bioconjugation, enabling the formation of stable amide bonds with primary amines under standard activation (e.g., EDC, HATU) . As a monodisperse dPEG® compound, it exhibits a polydispersity index (PDI) of 1.0, distinguishing it from conventional polydisperse PEGs (PDI >1.1) and ensuring batch-to-batch consistency in research and development applications .

Monodisperse PEG13 linker (Đ=1.0) for ADC, PROTAC, and nanoparticle bioconjugation
Carboxylic acid for stable amide coupling via EDC, HATU, or DCC activation
Defined 41-atom spacer bridges gap between short PEG4–8 and polymeric PEG2000

Why m-PEG13-acid Cannot Be Substituted


Generic substitution with alternative PEG linkers (e.g., m-PEG8-acid, m-PEG24-acid, or polydisperse mPEG-acid) is scientifically unsound due to the strict chain-length dependency of key performance attributes. Studies demonstrate that PEG length directly impacts hydrophobicity, aggregation propensity, pharmacokinetics, and target engagement [1]. For example, in antibody-drug conjugates (ADCs), a PEG12 linker enabled high drug-to-antibody ratio (DAR8) constructs with superior pharmacokinetics and tolerability compared to PEG4 and PEG8 analogs, while polydisperse PEGs introduce heterogeneity that compromises product consistency and in vivo performance [2]. Similarly, in PROTACs, degradation activity against GSPT1 was observed only with a 2-unit PEG linker and not with longer analogs, underscoring that PEG chain length is a critical molecular determinant that cannot be arbitrarily altered [3].

  • Polydisperse mPEG-COOH

    MW distribution obscures stoichiometry, complicates MS characterization, and introduces batch-dependent PK profiles. Direct replacement may not reproduce conjugation uniformity.

  • Analog length shift (e.g. m-PEG12 or m-PEG14)

    Changing one EG unit shifts spacer length ~3.5 Å and effective molarity ~10–15%, potentially altering PROTAC degradation potency or ADC DAR uniformity outside acceptable specification windows.

m-PEG13-acid Differentiation Evidence


Polydispersity: Discrete vs. Polydisperse PEG

m-PEG13-acid is a monodisperse compound with a polydispersity index (PDI) of 1.0, indicating a uniform, discrete molecular weight. In contrast, conventional polydisperse PEG linkers exhibit a PDI above 1.1 and consist of a mixture of chain lengths, leading to heterogeneous conjugates and variable in vivo performance . Monodisperse PEG-AuNPs demonstrated a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to polydisperse counterparts in tumor-bearing mice [1].

Polydispersity
Cross-study comparable
Đ = 1.0 vs. 1.01–1.16
Eliminates MW distribution; enables precise stoichiometric control
Spanning ~900 Da eliminated
monodisperse PEG polydispersity index reproducibility bioconjugation

Effective Molarity and Linker Length

In a direct comparison of DAR8 trastuzumab-MMAE ADCs with pendant PEG linkers of varying lengths (PEG4, PEG8, PEG12), increasing PEG length progressively reduced conjugate hydrophobicity and aggregation [1]. The PEG12 linker yielded the most favorable profile: it maintained excellent tumor accumulation and long PK, and importantly, DAR8-ADC with PEG12 showed no weight loss and higher tolerability in vivo, unlike shorter PEG variants [1][2].

Effective Molarity
Class-level inference
~4.8 mM (est.)
Intermediate Meff balances intramolecular binding probability and flexibility
Interpolated from EG10/EG20 data; model-dependent
ADC drug-to-antibody ratio hydrophobicity tolerability pharmacokinetics

Linker Length and Nanoparticle Uptake

A study of Retro-2-based PROTACs revealed that the degradation of the neosubstrate GSPT1 is strictly dependent on the length of the flexible PEG chain linker. Molecules with a 2-unit PEG linker (2, 2bis) caused clear dose-dependent degradation of GSPT1, whereas PROTACs with 4, 5, or 6 PEG units (4, 5, 6) did not induce GSPT1 degradation [1].

Cellular Uptake
Class-level inference
EG12: ~9–100× enhancement vs. EG45: no enhancement
EG12–13 range is a functional optimum for targeted nanocarrier uptake
BT-474 and MM.1S cell models; flow cytometry
PROTAC protein degradation GSPT1 ternary complex structure-activity relationship

Physical Spacer Dimensions Comparison

m-PEG13-acid is readily soluble in DMSO, allowing the preparation of concentrated stock solutions. According to vendor data, a 40 mg/mL stock solution can be prepared by dissolving 2 mg of the compound in 50 μL DMSO . This high solubility facilitates its use in standard bioconjugation workflows and in vivo formulation.

Physical Dimensions
Cross-study comparable
m-PEG13: 48.5 Å; m-PEG12: ~45.0 Å; m-PEG14: ~52.0 Å
Each ±1 EG shifts length ~3.5 Å; spacer geometry critical for inter-domain distance matching
Extended all-trans conformation
solubility DMSO bioconjugation formulation stock solution

m-PEG13-acid Application Scenarios


PROTAC Linker Optimization

m-PEG13-acid is ideally suited as a linker component in ADCs aiming for drug-to-antibody ratios (DARs) above 4. As demonstrated with PEG12 linkers, its defined length effectively masks payload hydrophobicity, reducing aggregation and improving pharmacokinetics and tolerability in vivo [1][2]. This enables the development of more potent ADCs without compromising safety.

ADC Payload Hydrophilicity Modulation

The strict chain-length dependency of PROTAC activity, as shown by the differential GSPT1 degradation observed with PEG-2 vs. longer linkers, makes m-PEG13-acid a valuable tool for systematically exploring linker length effects on ternary complex formation and target degradation [3]. Its monodisperse nature ensures that any observed activity is attributable to the specific linker length, not heterogeneity.

Nanoparticle and Biosensor Surface Passivation

When used to coat amine-functionalized surfaces (e.g., carbon nanotubes, quantum dots, nanoparticles), m-PEG13-acid reduces or eliminates non-specific binding, increases hydrodynamic volume, and enhances water solubility of the conjugate . The uniform 48.5 Å chain length provides a consistent and predictable passivation layer, critical for quantitative biosensing and drug delivery applications.

GMP/GLP Conjugate Manufacturing

The terminal carboxylic acid of m-PEG13-acid allows for stable amide bond formation with primary amines on peptides or small-molecule drugs . The resulting PEGylation increases the hydrodynamic size, improves aqueous solubility, and can extend the circulating half-life of the conjugate, making it a key reagent for optimizing drug-like properties.

Application
Selection Property
Validation Focus
PROTAC linker optimization
Defined 13‑unit EG spacer length
Ternary complex formation and effective molarity context
ADC payload hydrophilicity modulation
Discrete PEG13 hydrophilicity masking
Aggregation control and targeting efficiency
Nanoparticle/biosensor surface passivation
Uniform monodisperse PEG brush
Grafting density reproducibility and SPR kinetics
GMP/GLP conjugate manufacturing
Single-compound PEG with defined MW
Batch-to-batch consistency and peptide-mapping clarity

Technical Documentation Hub

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35 linked technical documents
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